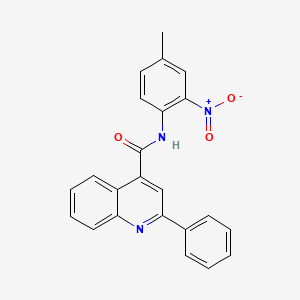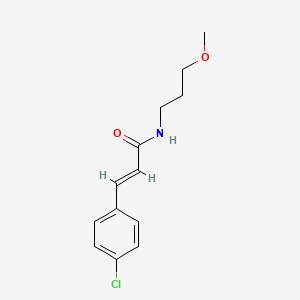![molecular formula C16H25NO6 B5033404 N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5033404.png)
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as MPEDA, is a chemical compound that has been used in scientific research for various purposes. MPEDA is a selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation.
Wirkmechanismus
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a selective and potent antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and the dopamine D3 receptor plays a crucial role in this process. By blocking the dopamine D3 receptor, this compound can modulate the activity of the mesolimbic system and affect behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine D3 receptor and the mesolimbic system. This compound has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key component of the mesolimbic system. This effect can lead to a decrease in reward-seeking behavior and may be useful in the treatment of addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in lab experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is the development of new drugs based on the structure of this compound for the treatment of addiction and other psychiatric disorders. Another area of interest is the study of the effects of this compound on other neurotransmitter systems and receptors, which may provide new insights into the mechanisms of addiction and reward. Finally, the development of new methods for synthesizing and administering this compound may also be an area of future research.
Synthesemethoden
The synthesis of N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the reaction of 2-(2-methylphenoxy)ethanol with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with isopropylamine and oxalic acid to form the oxalate salt of this compound. This method has been reported in the literature and has been used by researchers to synthesize this compound for various studies.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used in scientific research for various purposes, including the study of the dopamine D3 receptor and its role in addiction and reward. This compound has also been used in the development of new drugs for the treatment of addiction and other psychiatric disorders. In addition, this compound has been used in the study of the central nervous system and its effects on behavior and cognition.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)15-8-9-16-10-11-17-14-7-5-4-6-13(14)3;3-1(4)2(5)6/h4-7,12,15H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZURRFYYOABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)


![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)
![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![9-(4-tert-butylbenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5033373.png)
![3,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5033374.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)

![N~1~-(4-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5033402.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5033420.png)
